molecular formula C10H7BrN2O B1440144 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde CAS No. 1174064-66-4

2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B1440144
CAS No.: 1174064-66-4
M. Wt: 251.08 g/mol
InChI Key: SHWJJFKWHUIAFC-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde has been utilized in the synthesis of complex heterocyclic compounds, such as 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. These compounds are synthesized through multi-step reactions involving chalcones, thiosemicarbazide, and several ketones. The resulting heterocycles have been characterized by X-ray crystallography confirming their structures, indicating the potential of this compound in the synthesis of structurally complex and diverse heterocycles (Kariuki et al., 2022).

Synthesis of Fluorinated Benzothiazepines and Pyrazolines

The compound has been used in reactions with substituted hydroxy acetophenones to yield chalcones, which are further processed to synthesize fluorinated 1,5 – Benzothiazepines and Pyrazolines. These compounds have been characterized based on their spectral data, demonstrating the utility of this compound in the synthesis of fluorinated organic compounds with potential applications in medicinal chemistry (Jagadhani, Kundlikar, & Karale, 2015).

Synthesis of Pyrazolo[1,2-a]pyridazine-5,8-diones

The compound has been involved in acid-promoted one-pot three-component reactions to construct 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones. This process highlights the simplicity and efficiency of using this compound in the synthesis of biologically active materials, emphasizing its role in green chemistry and the preparation of heterocycles (Fatahpour, Hazeri, & Maghsoodlou, 2020).

Biological Activities

Biological Activity of Hydrazone Derivatives

Hydrazone derivatives containing pyrazole rings synthesized from substituted-benzaldehyde have shown moderate fungicidal activity. This indicates the potential use of this compound in the synthesis of biologically active compounds with fungicidal properties (Yang, 2008).

Anticancer and Antibacterial Properties of Schiff Base Ligands

Schiff base ligands synthesized from this compound have been used to form palladium(II) complexes, which have demonstrated significant cytotoxic effects against cancer cell lines, highlighting the compound's potential in the development of new anticancer drugs (Abu-Surrah et al., 2010).

Antimicrobial Activity of Novel Compounds

Various analogs synthesized from this compound have shown promising antimicrobial activity against different bacterial strains, indicating the compound's relevance in the development of new antimicrobial agents (Lal, Yadav, & Kumar, 2016).

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-4-2-1-3-8(10)7-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWJJFKWHUIAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670724
Record name 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174064-66-4
Record name 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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